Allyl(diethylamino)dimethylsilane
Overview
Description
Allyl(diethylamino)dimethylsilane is a colorless liquid with the empirical formula C9H21NSi . It is widely used in organic synthesis due to its excellent reactivity and selectivity . It plays a crucial role as a versatile building block in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular weight of Allyl(diethylamino)dimethylsilane is 171.36 . Its SMILES string is CCN(CC)Si©CC=C , and its InChI key is AGFVQXSUESKCTB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Allyl(diethylamino)dimethylsilane are not available, it’s known that allylsilanes undergo electrophilic attack. The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .Physical And Chemical Properties Analysis
Allyl(diethylamino)dimethylsilane has a refractive index of n20/D 1.4380 (lit.) . It has a boiling point of 78-81 °C/46 mmHg (lit.) and a density of 0.796 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of 2-deoxy-C-nucleoside skeletons : Allyl(diethylamino)dimethylsilane, when metalated and reacted with aldehydes, leads to the formation of 1-substituted (E)-3-buten-1-ol derivatives. Further transformations allow the creation of 2-deoxy-C-nucleoside skeletons, which are significant in the field of medicinal chemistry (Tamao, Nakajo, & Ito, 1988).
Catalytic asymmetric synthesis of allylsilanes : Allyl(diethylamino)dimethylsilane can be used in rhodium-catalyzed asymmetric 1,4-addition reactions to produce chiral allylsilanes. These allylsilanes are useful for stereoselective intramolecular allylation reactions, important for creating compounds with specific stereochemistry (Shintani et al., 2007).
Antimicrobial additives for jet fuel : A study explored the effectiveness of aminomethylated allylphenol derivatives, related to allyl(diethylamino)dimethylsilane, as antimicrobial additives in jet fuel. These compounds showed superior performance compared to other known additives, demonstrating their potential in fuel preservation (Magerramov et al., 2008).
Iron-catalyzed nucleophilic substitution : In studies involving iron-catalyzed reactions, allyl(diethylamino)dimethylsilane derivatives have shown potential as catalysts for the displacement of allylic acetate, an important reaction in organic synthesis (Åkermark & Sjögren, 2007).
Synthesis of organosilicon polymers : Allyl(diethylamino)dimethylsilane derivatives are utilized in the synthesis of organosilicon polymers, demonstrating their role in materials science. This involves polymerization reactions and the creation of polymers with specific properties (Asao, Tomeba, & Yamamoto, 2005).
Synthesis of renewable non-isocyanate polyurethanes and polyureas : Research involving allyl terminated non-isocyanate polyurethanes and polyureas, which may incorporate allyl(diethylamino)dimethylsilane derivatives, focuses on the development of renewable materials for industrial applications (Martin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[dimethyl(prop-2-enyl)silyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NSi/c1-6-9-11(4,5)10(7-2)8-3/h6H,1,7-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVQXSUESKCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552259 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(diethylamino)dimethylsilane | |
CAS RN |
115579-47-0 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl(diethylamino)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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